![molecular formula C23H23N3O4 B2881930 Methyl 3-[(2-furylcarbonyl)amino]-4-(4-phenylpiperazino)benzenecarboxylate CAS No. 439096-99-8](/img/structure/B2881930.png)
Methyl 3-[(2-furylcarbonyl)amino]-4-(4-phenylpiperazino)benzenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[(2-furylcarbonyl)amino]-4-(4-phenylpiperazino)benzenecarboxylate, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton’s tyrosine kinase). BTK plays a crucial role in the development and function of B cells, and its inhibition has been shown to be effective in the treatment of B cell malignancies.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Properties
Methyl 3-[(2-furylcarbonyl)amino]-4-(4-phenylpiperazino)benzenecarboxylate and related compounds have been synthesized for the evaluation of their biological properties. A significant focus has been on the synthesis of derivatives and analogs with potential anticonvulsant, antimicrobial, and antituberculosis activities. Studies have demonstrated the synthesis of novel triazole derivatives and Schiff bases to explore their biological activities. For instance, Küçükgüzel et al. (2004) synthesized a series of novel triazole derivatives and evaluated their anticonvulsant activity along with antimicrobial and antituberculosis screenings, revealing that some compounds exhibited marginal activity against M. tuberculosis H37 Rv (Küçükgüzel, I., Küçükgüzel, S. G., Rollas, S., Otük-Saniş, G., Ozdemir, O., Bayrak, I., Altuğ, T., & Stables, J. P., 2004).
Antimalarial Activity
Another research direction involves developing novel lead compounds for antimalarial agents. Wiesner et al. (2003) developed a novel lead for anti-malarial agents based on the [5-(4-nitrophenyl)-2-furyl]acrylic acid substituted benzophenone core structure, demonstrating the importance of the acyl residue for potent activity against multi-drug resistant Plasmodium falciparum strains (Wiesner, J., Kettler, K., Sakowski, J., Ortmann, R., Jomaa, H., & Schlitzer, M., 2003).
PKCtheta Inhibition for Potential Therapeutic Use
Research on PKCtheta inhibitors for therapeutic applications has identified compounds with significant inhibitory activity. Subrath et al. (2009) found that analogs with a specific substitution pattern showed potent PKCtheta inhibition, indicative of potential therapeutic applications in diseases where PKCtheta plays a role (Subrath, J., Wang, D., Wu, B., Niu, C., Boschelli, D., Lee, J., Yang, X., Brennan, A., & Chaudhary, D., 2009).
Discovery of Intense Bitter-tasting Compounds
In the food chemistry domain, Frank et al. (2001) identified novel compounds responsible for intense bitter taste from Maillard reaction products, which can have implications for understanding flavor chemistry and developing flavor modifiers (Frank, O., Ottinger, H., & Hofmann, T., 2001).
Eigenschaften
IUPAC Name |
methyl 3-(furan-2-carbonylamino)-4-(4-phenylpiperazin-1-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4/c1-29-23(28)17-9-10-20(19(16-17)24-22(27)21-8-5-15-30-21)26-13-11-25(12-14-26)18-6-3-2-4-7-18/h2-10,15-16H,11-14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQXGOCPUKHRQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C3=CC=CC=C3)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-[(2-furylcarbonyl)amino]-4-(4-phenylpiperazino)benzenecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

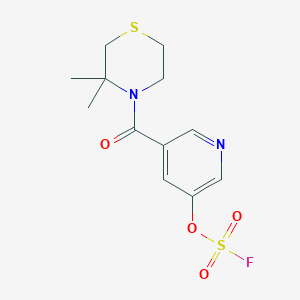

![N-[1-(2,4-Dichlorophenyl)-2-methylpropan-2-yl]prop-2-enamide](/img/structure/B2881852.png)
![5-{5-[(4-methoxybenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2881853.png)
![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-4-methoxythiophene-2-carboxamide](/img/structure/B2881856.png)

![2,6-Dichloro-5-fluoro-N-[(1-methylpyrazol-4-yl)methyl]-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B2881859.png)
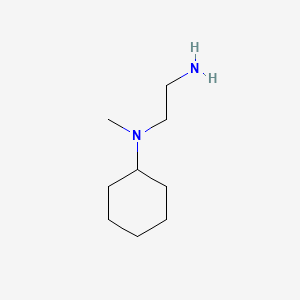
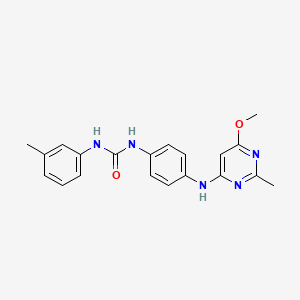
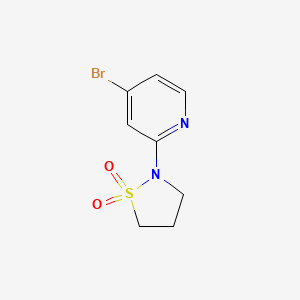
![2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid](/img/structure/B2881864.png)
![5-chloro-2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-indole](/img/structure/B2881866.png)
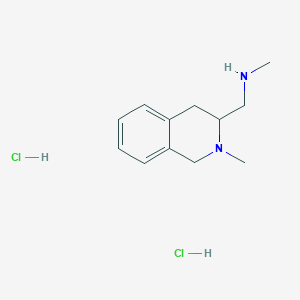
![N-(1,2,3-thiadiazol-4-ylcarbonyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2881868.png)